molecular formula C14H9BrN4O2 B11230392 N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide

N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide

Cat. No.: B11230392
M. Wt: 345.15 g/mol
InChI Key: YOGFGPSAJSPLHW-UHFFFAOYSA-N
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Description

N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide (hereafter referred to as the target compound) is a brominated isatin derivative characterized by a hydrazide linkage to an isonicotinoyl group. The compound’s synthesis typically involves the condensation of isoniazid (isonicotinic acid hydrazide) with a 5-bromo-substituted isatin under reflux with glacial acetic acid, yielding an orange powder with a high melting point (>295°C) . Key spectral data include IR absorption bands for C=O (amide and cyclic amide) at 1669–1694 cm⁻¹ and NH stretches at 3157–3224 cm⁻¹, alongside distinct aromatic proton signals in the 7.3–8.7 ppm range in ¹H NMR .

Properties

Molecular Formula

C14H9BrN4O2

Molecular Weight

345.15 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]pyridine-4-carboxamide

InChI

InChI=1S/C14H9BrN4O2/c15-9-1-2-11-10(7-9)12(14(21)17-11)18-19-13(20)8-3-5-16-6-4-8/h1-7,17,21H

InChI Key

YOGFGPSAJSPLHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(N2)O)N=NC(=O)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide typically involves the condensation of 5-bromo-2-oxoindoline-3-carbaldehyde with isonicotinohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Spectral Data

Technique Key Observations
IR (ATR) - Absorption at ~3282–3329 cm⁻¹ (N-H stretch)
- C=O stretch at ~1748 cm⁻¹ (indicative of carbonyl group in the hydrazide)
¹H NMR (DMSO-d₆) - Proton signals at δ 10.9–11.39 ppm (NH groups)
- Aromatic protons in the δ 7.4–7.8 ppm range
LC-MS (ESI) - Molecular ion peak at m/z 348.15 (M⁺)

Mass Spectrometry

The molecular formula C₁₃H₁₀BrN₅O₂ is confirmed by LC-MS, with a molecular weight of 348.15 g/mol .

Reactivity and Reaction Mechanism

The synthesis exploits the Schiff base formation between the hydrazide’s amine group and the isatin’s carbonyl group. The reaction proceeds via:

  • Nucleophilic attack : The hydrazide’s amine reacts with the carbonyl carbon of the brominated isatin.

  • Imine formation : Dehydration yields the Schiff base, stabilized by resonance in the conjugated system .

Key Functional Groups

  • Hydrazide group : Acts as a nucleophile, enabling condensation with carbonyl compounds.

  • 5-Bromo substituent : Enhances stability and directs reactivity in the indole ring.

  • Isonicotinoyl moiety : Contributes to the compound’s planar structure, influencing its biological interactions .

Challenges and Considerations

  • Regioselectivity : The bromine substitution at position 5 of the indole ring requires precise control during synthesis.

  • Thermal stability : The Schiff base may undergo hydrolysis under acidic or basic conditions, necessitating careful reaction monitoring .

Scientific Research Applications

Chemistry

N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions:

  • Oxidation : The compound can be oxidized to form corresponding oxo derivatives.
  • Reduction : Reduction reactions can convert the oxo group to a hydroxyl group.
  • Substitution : The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Biology

The compound's structural features make it a candidate for studying enzyme interactions and protein binding. Its indole moiety can bind to specific sites on proteins, influencing their activity and modulating various biochemical pathways. This property suggests potential applications in drug design and development, particularly for therapeutic agents targeting specific enzymes or receptors involved in disease processes .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance:

  • Study Findings : A study evaluated several derivatives of indole-based hydrazides for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Compounds derived from similar structures exhibited significant inhibition zones against pathogens such as Staphylococcus aureus and Bacillus subtilis.
CompoundInhibition Zone (mm)Target Pathogen
Compound A21 mmS. aureus
Compound B22 mmB. subtilis

This suggests that modifications around the indole structure can enhance antimicrobial effectiveness .

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole moiety can bind to specific sites on proteins, influencing their activity. This binding can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Halogen-Substituted Isatin Hydrazones

Several halogenated analogs differ in substituent type and position:

Compound Name Substituent (Position) Hydrazide Moiety Melting Point (°C) Key Biological Activity References
Target Compound 5-Bromo Isonicotinoyl >295 Not explicitly reported
N'-[(3Z)-5-Chloro-2-oxo-indol-3-ylidene]... 5-Chloro Indole-2-carbohydrazide >300 Antimicrobial (moderate activity)
N'-[(3Z)-5-Fluoro-2-oxo-indol-3-ylidene]... 5-Fluoro Indole-2-carbohydrazide >300 Antimicrobial (lower activity)
3-Bromo-N′-(5-nitro-2-oxo-indol-3-yl)benzohydrazide 5-Nitro Benzoyl Not reported Structural analog (no activity data)

Key Observations :

  • Halogen Effects : Bromine’s larger atomic radius and electronegativity may enhance lipophilicity and binding affinity compared to chloro or fluoro analogs, as seen in antimicrobial studies where bromo derivatives often exhibit superior activity .

Substitution on the Indole Ring

  • Methoxy-Substituted Analogs : Compound 5e (5-methoxy substitution) shows higher synthetic yield (94%) but reduced antimicrobial potency compared to halogenated derivatives, suggesting electron-donating groups may diminish bioactivity .
  • N-Alkylated Derivatives : N-Benzyl or N-hexyl substitutions (e.g., MDA19) introduce bulky groups that enhance CB2 receptor agonism and antitumor effects, as seen in osteosarcoma models .

Bioactivity Comparison

  • Antimicrobial Activity : Halogenated isatin hydrazones generally show moderate to strong activity against Gram-positive bacteria and fungi. The target compound’s bromo substitution may enhance membrane penetration, though specific data are lacking .
  • Antitumor Potential: Analogs like MDA19 (N′-[(3Z)-1-(1-hexyl)-2-oxo-indol-3-ylidene]benzohydrazide) inhibit PI3K/Akt/mTOR pathways, reducing osteosarcoma growth . The target compound’s isonicotinoyl group could modulate kinase inhibition (e.g., CDK2) similar to nitro-substituted benzohydrazides .

Physicochemical and Structural Insights

Molecular Properties

  • Molecular Weight: The target compound (465.35 g/mol) is heavier than non-brominated analogs (e.g., 266.26 g/mol for N′-(2-oxo-indol-3-yl)isonicotinohydrazide) due to the bromine atom .
  • Lipinski’s Rule: The compound adheres to Lipinski parameters (logP <5, H-bond donors/acceptors ≤5/10), suggesting oral bioavailability .

Spectroscopic Differences

  • IR/NMR : The target compound’s NH and C=O stretches align with other isatin hydrazones, but the bromine atom deshields adjacent protons, causing downfield shifts in NMR compared to chloro/fluoro analogs .

Biological Activity

N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide is a compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its molecular formula is C20H15BrN4O2C_{20}H_{15}BrN_{4}O_{2} with a molecular weight of 423.26 g/mol . This compound, often referred to as a hydrazone derivative, has been synthesized and evaluated for various biological activities.

Anticancer Properties

Research has indicated that derivatives of indole compounds, including this compound, exhibit significant anticancer properties. In a study evaluating the biological activity of similar compounds, it was found that these derivatives can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Various studies have shown that indole derivatives possess antibacterial and antifungal activities. For instance, compounds with similar structures have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .

Neuroprotective Effects

Recent findings suggest that certain indole derivatives may provide neuroprotective benefits. The mechanism involves the modulation of nitric oxide (NO) pathways, which are crucial in neurotoxicity and neurodegenerative diseases. The ability of these compounds to inhibit NO formation could make them candidates for further research in neuroprotection .

Case Study 1: Anticancer Activity

In a study published in 2013, a series of hydrazone derivatives were synthesized and tested against various cancer cell lines. The results showed that some derivatives exhibited IC50 values comparable to established chemotherapeutic agents, indicating their potential for further development as anticancer drugs .

Case Study 2: Antimicrobial Efficacy

A study focusing on the antimicrobial activity of indole derivatives highlighted that this compound demonstrated significant inhibition against Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) was determined to be within the range of 10–50 µg/mL .

Research Findings Summary Table

Activity Tested Compound Effectiveness Reference
AnticancerThis compoundInduces apoptosis in cancer cells
AntimicrobialIndole derivativesEffective against S. aureus and C. albicans
NeuroprotectionSimilar indole derivativesModulates NO pathways

Q & A

Basic: What are the standard synthetic protocols for preparing N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide?

The compound is typically synthesized via condensation reactions between substituted isatin derivatives and isonicotinohydrazide. For example:

  • Step 1 : React 5-bromo-isatin (1.5 mmol) with isonicotinohydrazide in ethanol (10 mL) under reflux, using glacial acetic acid as a catalyst .
  • Step 2 : Monitor reaction completion via TLC. Purify via recrystallization from DMF/ethanol mixtures, yielding 40–95% depending on substituents .
  • Key variables : Solvent choice (ethanol vs. DMF), reaction time (6–24 hrs), and substituent positions on isatin (e.g., 5-Br, 5-Cl) significantly impact yield .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

  • IR spectroscopy : Confirm hydrazide C=O stretches (1650–1680 cm⁻¹) and indole N-H bonds (3200–3300 cm⁻¹) .
  • ¹H/¹³C NMR : Identify Z-configuration via imine proton (δ 11.2–12.5 ppm) and indole C=O (δ 160–165 ppm) .
  • Mass spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 424 for bromo-substituted derivatives) .
  • X-ray crystallography : Employ SHELX programs for structure refinement, resolving π-π stacking and hydrogen-bonding interactions .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize its bioactivity?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., Br, Cl) at the 5-position of isatin to enhance antiproliferative activity (IC₅₀: 1.69–5.60 µM) .
  • Hybrid scaffolds : Attach benzofuran or quinoline moieties to improve antitubercular activity (MIC: 12.5–50 µg/mL) .
  • In silico modeling : Use AutoDock or COMSOL to predict binding affinities to targets like Enoyl-ACP reductase (ΔG: -9.80 kcal/mol) .

Advanced: How should researchers resolve contradictions in reported biological activity data?

  • Cell line specificity : Compare IC₅₀ values across diverse models (e.g., HeLa vs. CEM cells) to identify lineage-dependent effects .
  • Assay standardization : Validate antimicrobial activity using agar well diffusion (Gram-negative: E. coli, K. pneumoniae) and MABA for Mycobacterium tuberculosis .
  • Dose-response curves : Replicate studies with controlled DMF concentrations (≤5% v/v) to avoid solvent toxicity artifacts .

Advanced: What experimental strategies validate target engagement in mechanistic studies?

  • Apoptosis assays : Use Annexin V-FITC flow cytometry and mitochondrial membrane potential (ΔΨm) analysis to confirm submicromolar pro-apoptotic effects .
  • Enzyme inhibition : Perform kinetic assays (e.g., Michaelis-Menten) with purified targets (e.g., cyclin-dependent kinases) to quantify inhibition constants (Kᵢ) .
  • Crystallographic validation : Refine protein-ligand complexes using SHELXL to resolve binding modes (e.g., hydrogen bonds with Thr114 of PDB 2X23) .

Advanced: How can synthetic yields be optimized for scale-up without compromising purity?

  • Catalyst screening : Test alternatives to glacial acetic acid (e.g., p-TsOH) to reduce reaction time .
  • Solvent optimization : Replace ethanol with DMF for poorly soluble intermediates, followed by gradient recrystallization .
  • Microwave-assisted synthesis : Explore reduced reaction times (30–60 mins) for higher throughput .

Advanced: What computational tools are recommended for crystallographic data analysis?

  • SHELX suite : Use SHELXD for phase solution and SHELXL for refinement, particularly for high-resolution (<1.2 Å) or twinned crystals .
  • Validation software : Employ PLATON for symmetry checks and Coot for model rebuilding .
  • Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity .

Advanced: How can researchers address solubility challenges in biological assays?

  • Co-solvent systems : Use DMSO:water (1:9) or cyclodextrin inclusion complexes for in vitro testing .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance bioavailability .

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